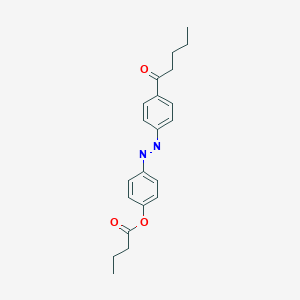

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene, also known as PBAB, is a chemical compound that belongs to the class of azobenzenes. It is a photochromic molecule that can undergo reversible photoisomerization upon exposure to light. PBAB has been extensively studied for its potential applications in various fields, including material science, optics, and biochemistry.

Mécanisme D'action

The mechanism of action of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene involves the reversible photoisomerization of the azobenzene moiety. Upon exposure to UV light, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene undergoes trans-cis isomerization, which changes its molecular conformation and properties. The cis isomer of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene is more polar and has a higher dipole moment than the trans isomer, which makes it more soluble in polar solvents. Upon exposure to visible light, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene undergoes cis-trans isomerization, which restores its original molecular conformation and properties.

Effets Biochimiques Et Physiologiques

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene can modulate the activity of ion channels and enzymes, and can induce cell death in cancer cells. In vivo studies have shown that 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene can be used as a photosensitizer for photodynamic therapy, which involves the selective destruction of cancer cells by light-induced oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has several advantages for lab experiments, including its reversible photoisomerization, high photoconversion efficiency, and compatibility with various solvents and biomolecules. However, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene also has some limitations, including its sensitivity to light and temperature, and its potential toxicity at high concentrations.

Orientations Futures

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has great potential for further research and development in various fields. Some future directions for 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene include:

1. Development of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene-based photoresponsive materials for optoelectronics and nanotechnology.

2. Investigation of the structure-activity relationship of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene and its derivatives for drug discovery and design.

3. Exploration of the biological effects of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene in vivo and in clinical trials for cancer treatment.

4. Development of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene-based sensors for environmental and biomedical applications.

5. Study of the photophysical properties of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene and its derivatives for understanding the mechanism of photoisomerization.

Conclusion:

In conclusion, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene is a versatile photochromic molecule that has been extensively studied for its potential applications in various fields. Its reversible photoisomerization, high photoconversion efficiency, and compatibility with various solvents and biomolecules make it an ideal tool for studying molecular dynamics and photoresponsive materials. 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has great potential for further research and development in the future.

Méthodes De Synthèse

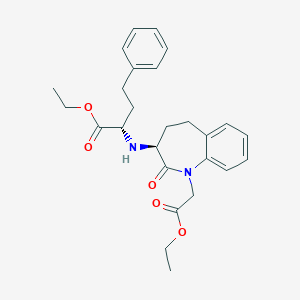

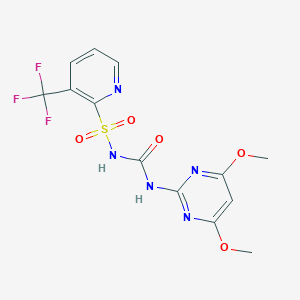

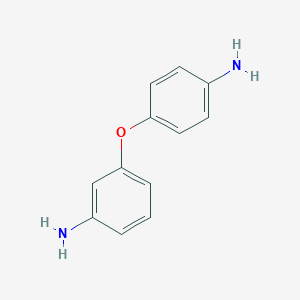

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene can be synthesized by the reaction of 4-nitrobenzoyl chloride and 4-aminoazobenzene in the presence of a base, followed by the reaction of the resulting intermediate with the corresponding acid chloride. The final product can be obtained by purification through column chromatography. The chemical structure of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene is shown in Figure 1.

Applications De Recherche Scientifique

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has been widely used in scientific research for its unique photochromic properties. It can undergo reversible photoisomerization upon exposure to light, which makes it an ideal tool for studying molecular dynamics and photoresponsive materials. 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has been used in the development of photoresponsive polymers, liquid crystals, and sensors. In addition, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has been used as a photoswitchable ligand for studying protein-ligand interactions and as a photoactivatable caged compound for drug delivery.

Propriétés

Numéro CAS |

120122-98-7 |

|---|---|

Nom du produit |

4-n-Pentanoyl-4-n'-butanoyloxyazobenzene |

Formule moléculaire |

C21H24N2O3 |

Poids moléculaire |

352.4 g/mol |

Nom IUPAC |

[4-[(4-pentanoylphenyl)diazenyl]phenyl] butanoate |

InChI |

InChI=1S/C21H24N2O3/c1-3-5-7-20(24)16-8-10-17(11-9-16)22-23-18-12-14-19(15-13-18)26-21(25)6-4-2/h8-15H,3-7H2,1-2H3 |

Clé InChI |

IGGPWVPSOWNDOT-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCC |

SMILES canonique |

CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCC |

Synonymes |

[4-(4-pentanoylphenyl)diazenylphenyl] butanoate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)

![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)